

Spectroscopic Profile of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 4-hydroxy-3-(trifluoromethyl)benzoate
Cat. No.:	B056820

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** is summarized below. Due to the limited availability of public experimental spectra, expected values based on the analysis of structurally similar compounds are also provided for completeness and are noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.68	Singlet	1H	-OH
8.00-8.10	Multiplet	2H	Aromatic H
7.07-7.20	Multiplet	1H	Aromatic H
3.83	Singlet	3H	-OCH ₃

Solvent: DMSO-d₆,
400 MHz

¹³C NMR Data (Expected)

Chemical Shift (δ) ppm	Assignment
~165	C=O (Ester)
~158	C-OH
~133	Aromatic CH
~128 (q)	C-CF ₃
~125	Aromatic CH
~123 (q)	CF ₃
~120	Aromatic C-CO
~118	Aromatic CH
~52	-OCH ₃

Note: Expected values are based on the analysis of substituted benzoates and trifluoromethylated aromatic compounds. The signals for the carbons attached to the trifluoromethyl group will appear as quartets (q) due to C-F coupling.

Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3500	Broad	O-H Stretch
~3000-3100	Medium	Aromatic C-H Stretch
~2850-2960	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Ester Stretch
~1600, ~1500	Medium	C=C Aromatic Ring Stretch
~1250-1300	Strong	Asymmetric C-O-C Stretch
~1100-1200	Strong	C-F Stretch
~1050-1150	Strong	Symmetric C-O-C Stretch

Mass Spectrometry (MS)

m/z	Ion Identity
221.04	[M+H] ⁺ (Calculated: 221.0423)
219.03	[M-H] ⁻ (Calculated: 219.0275)

Based on Electrospray Ionization (ESI). The provided measured value for the [M+H]⁺ ion is 221.0.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Acquisition: Proton spectra are recorded with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: Carbon spectra are acquired with a spectral width of around 240 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are typically required.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present.

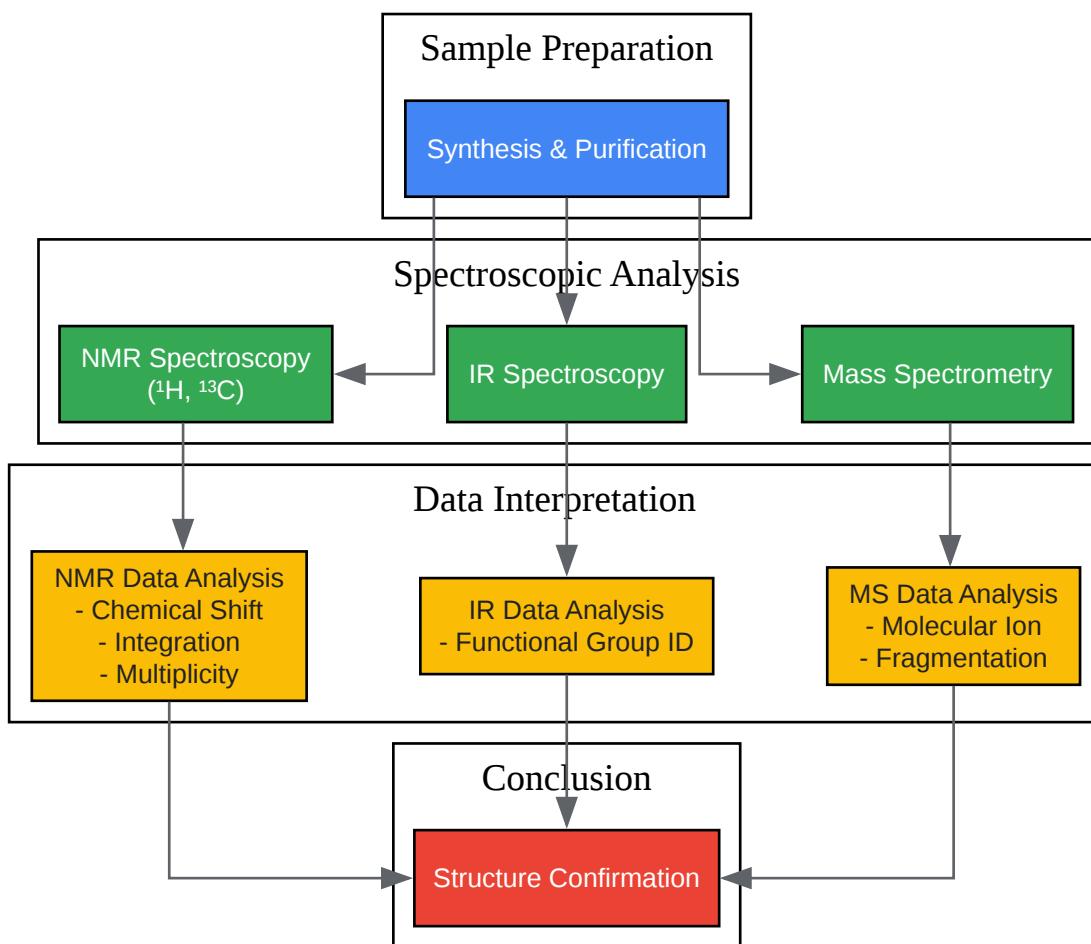
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.

- **Instrumentation:** An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
- **Ionization:** The sample solution is introduced into the ESI source where it is nebulized and ionized to form protonated $[M+H]^+$ or deprotonated $[M-H]^-$ molecular ions.
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) where they are separated based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the ions detected. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the spectroscopic characterization of an organic compound.

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References

- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem
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